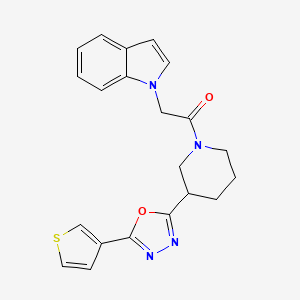

2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Descripción

2-(1H-Indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a thiophene group. The ethanone moiety is further functionalized with an indole ring, a structure known for its prevalence in bioactive molecules . This compound combines pharmacophoric elements:

- Indole: Associated with interactions with neurotransmitter receptors and enzyme inhibition .

- 1,3,4-Oxadiazole: Imparts metabolic stability and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activities .

- Thiophene and Piperidine: Enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration .

Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides .

Coupling of the oxadiazole-piperidine intermediate with indole derivatives using chloroacetyl chloride or similar acylating agents .

Propiedades

IUPAC Name |

2-indol-1-yl-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(13-24-10-7-15-4-1-2-6-18(15)24)25-9-3-5-16(12-25)20-22-23-21(27-20)17-8-11-28-14-17/h1-2,4,6-8,10-11,14,16H,3,5,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJKIOQXKNKRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, antimicrobial effects, and possible mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 347.4 g/mol. The structure includes an indole moiety, a thiophene ring, and an oxadiazole derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles, including those containing indole and thiophene groups, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit various kinases involved in cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Case Studies : In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated an IC50 value of 0.275 µM, significantly lower than the standard drug erlotinib (IC50 = 0.417 µM), indicating potent anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD | Current Study |

| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | SNB-75 (CNS Cancer) | 0.275 | Arafa et al. |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that indole derivatives often exhibit significant antibacterial and antifungal activities:

- Mechanism of Action : The proposed mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Research Findings : A study highlighted that similar compounds with indole and thiophene moieties displayed effective antimicrobial activity against gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound:

- Indole Moiety : Known for its role in various biological activities including anti-inflammatory and anticancer effects.

- Oxadiazole Ring : Contributes to the compound’s ability to interact with biological targets effectively.

- Thiophene Ring : Enhances lipophilicity and bioavailability, potentially improving the pharmacokinetic profile.

Comparación Con Compuestos Similares

Bioactivity Profile

- Antimicrobial Activity: Compounds like 4a–c and 5a–f () demonstrate broad-spectrum antimicrobial activity due to the indole-oxadiazole-thiazolidinone scaffold. The target compound’s thiophene group may enhance membrane permeability compared to furan derivatives (e.g., ) .

- Anticancer Potential: Analogues with pyrazole-piperidine motifs () or pyrimidine-linked oxadiazoles () show cytotoxic effects, suggesting the target compound’s indole-oxadiazole core warrants similar testing .

Structural Modifications and Pharmacokinetics

- Piperidine vs.

- Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity compared to furan, which may enhance CNS penetration but reduce aqueous solubility .

- Indole Substitution : N-Alkylation (e.g., allyl or benzyl groups in ) modulates electronic properties and bioavailability, though bulky substituents like 3,4-dimethoxybenzyl (8c) reduce synthetic yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.